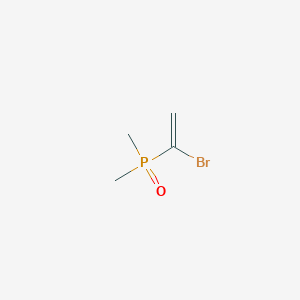

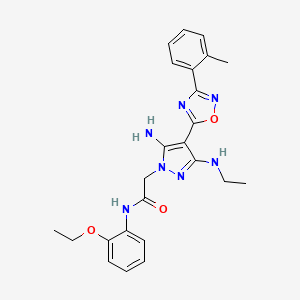

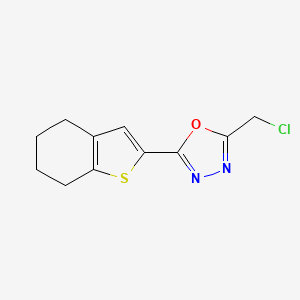

![molecular formula C9H17NO2S B2813785 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide CAS No. 1888919-42-3](/img/structure/B2813785.png)

9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives, including those with S and O containing heterocycles, has been reported . The synthesis involves the use of 4-Bromo-4-formyltetrahydrothiopyrans, which are alkylated with ethyl bromoacetate and ethyl acrylate to give di- and monosubstituted derivatives .Molecular Structure Analysis

The InChI code for 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is 1S/C9H17NO2S/c11-13(12)7-4-9(5-8-13)3-1-2-6-10-9/h10H,1-8H2 . This indicates the presence of a sulfur atom (S), a nitrogen atom (N), two oxygen atoms (O), and a carbon backbone ©.Physical And Chemical Properties Analysis

9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is an oil at room temperature . It has a molecular weight of 203.3.Aplicaciones Científicas De Investigación

Synthesis and Characterization

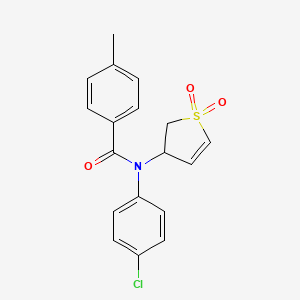

9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is a compound involved in the synthesis of various sulfur-containing heterocycles, including spiropyrimidinetriones and thioxopyrimidinediones. Researchers have developed methods to synthesize novel sulfur-containing spiro compounds, such as 7,11-diaryl-9-thia-2,4-diazaspiro[5.5]undecane-1,3,5-trione 9,9-dioxides. These compounds have been characterized using techniques like IR and 1H NMR spectral data, highlighting their potential utility in the chemical synthesis of complex molecules (Reddy, Babu, & Padmavathi, 2001); (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

Chiral Syntheses

The compound has also been used in chiral syntheses, such as the production of (R)-spirobi-1,4-dioxan and related compounds from D-fructose, demonstrating the versatility of 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide in synthesizing spiro compounds with defined chirality at the spiro-ring junction (Chan, Hough, & Richardson, 1982).

Bioactivity and Synthesis

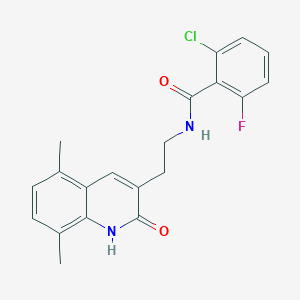

Further research into 1,9-diazaspiro[5.5]undecane-containing compounds, closely related to 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide, has explored their biological activity and synthesis. These compounds have shown potential for treating various disorders, including obesity, pain, and cardiovascular diseases, indicating the biological significance of the spiro compound structure (Blanco‐Ania, Heus, & Rutjes, 2017).

Antimicrobial Activity

Spiro compounds derived from 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide have also been investigated for their antimicrobial properties. For instance, exploration of spirocyclic derivatives of ciprofloxacin has shown that these compounds possess distinct activity against specific bacterial strains, contributing to the development of new antibacterial agents (Lukin et al., 2022).

Catalysis and Green Chemistry

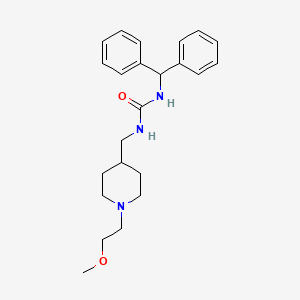

The compound has found applications in green chemistry, facilitating the synthesis of nitrogen-containing spiro heterocycles through catalyst-free methods, showcasing an environmentally friendly approach to chemical synthesis (Aggarwal, Vij, & Khurana, 2014).

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Mode of Action

If it acts similarly to the aforementioned 3,9-diazaspiro[5.5]undecane-based compounds, it may interact with GABAARs, potentially inhibiting their function .

Propiedades

IUPAC Name |

9λ6-thia-1-azaspiro[5.5]undecane 9,9-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c11-13(12)7-4-9(5-8-13)3-1-2-6-10-9/h10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAXYXSQCABODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CCS(=O)(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2813717.png)